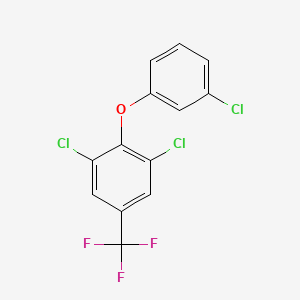

1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene

Description

1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl group, two chlorine atoms, and a 3-chlorophenoxy substituent.

Properties

IUPAC Name |

1,3-dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKVMKCRQFTECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605073 | |

| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55407-25-5 | |

| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the halogenated benzene with a phenol derivative in the presence of a base such as potassium carbonate (K₂CO₃).

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

1,3-Dichloro-2-(difluoromethyl)-5-(trifluoromethyl)benzene (C₈H₃Cl₂F₅)

- Key Differences: Replaces the 3-chlorophenoxy group with a difluoromethyl (-CF₂H) moiety.

- Impact: The absence of an ether oxygen reduces electron-donating effects, enhancing electrophilic substitution resistance. The CF₂H group may increase volatility compared to the bulkier phenoxy substituent .

- Safety Profile : Exhibits warnings for acute toxicity (H315, H319, H335), common in halogenated aromatics .

1-Chloro-2-fluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene (C₁₃H₉Cl₂FS)

- Key Differences: Sulfanylmethyl (-SCH₂-) linker replaces the phenoxy oxygen.

- Impact: Sulfur’s lower electronegativity compared to oxygen may enhance nucleophilic reactivity.

1,3-Dichloro-5-(3-chlorophenyl)benzene (C₁₂H₇Cl₃)

Physical and Chemical Properties

| Compound Name | Molecular Formula | Boiling Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₃H₇Cl₃F₃O | Not reported | Low in water | Cl, CF₃, 3-chlorophenoxy |

| 1,3-Dichloro-2-(difluoromethyl)-5-CF₃-Benzene | C₈H₃Cl₂F₅ | ~200 (est.) | Organic solvents | Cl, CF₃, CF₂H |

| 1-Chloro-2-fluoro-5-[(3-Cl-Ph)SCH₂]-Benzene | C₁₃H₉Cl₂FS | Not reported | DCM/THF | Cl, F, SCH₂, 3-Cl-Ph |

Biological Activity

1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene, commonly referred to as a chlorinated aromatic compound, has garnered attention due to its biological activity and potential environmental impact. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 307.55 g/mol

- IUPAC Name : this compound

This compound exhibits various biological activities, primarily through its interaction with cellular processes. Research indicates that it may affect endocrine systems and exhibit cytotoxicity in certain organisms.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in several cell lines. For instance:

- Cell Line : HepG2 (human liver cancer cells)

- IC : 45 µM after 24 hours of exposure.

Endocrine Disruption

The compound has been implicated in endocrine disruption. A study evaluated its effects on thyroid hormone regulation by assessing its ability to inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.

Environmental Impact Assessment

A study conducted on the ecological effects of chlorinated compounds revealed that this compound exhibited significant toxicity to aquatic organisms, particularly fish and amphibians. The study reported:

- LC for fish (Danio rerio): 0.5 mg/L after 96 hours.

- Impact on amphibian larvae : Decreased survival rates observed at concentrations above 0.1 mg/L.

Human Health Risk Evaluation

Research has also focused on the potential health risks associated with exposure to this compound. A review highlighted the following findings:

- Potential Carcinogenicity : Some studies suggest a correlation between exposure to chlorinated compounds and increased cancer risk.

- Neurotoxicity : Animal studies indicated behavioral changes in rodents exposed to high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.